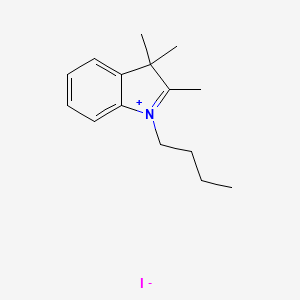

1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide

Vue d'ensemble

Description

1-Butyl-2,3,3-trimethyl-3H-indol-1-ium iodide is a quaternary ammonium salt with the molecular formula C15H22IN. It is known for its unique structure, which includes a butyl group attached to the nitrogen atom of the indole ring, along with three methyl groups at positions 2, 3, and 3 of the indole ring. This compound is often used in various chemical and industrial applications due to its stability and reactivity .

Méthodes De Préparation

The synthesis of 1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide typically involves the alkylation of 2,3,3-trimethylindole with butyl iodide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like acetone or ethanol for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-purity reagents and optimized reaction conditions, such as temperature control and solvent selection, are crucial for large-scale production .

Analyse Des Réactions Chimiques

1-Butyl-2,3,3-trimethyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole compounds.

Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles like chloride, bromide, or hydroxide ions under appropriate conditions

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Various nucleophiles (chloride, bromide, hydroxide), solvents like acetone or ethanol, reflux conditions

Major Products:

- Oxidized indole derivatives

- Reduced indole compounds

- Substituted indole derivatives

Applications De Recherche Scientifique

Scientific Research Applications

-

Fluorescent Probes :

- Overview : The compound is utilized as a fluorescent probe in biological imaging due to its stability and specific spectral properties.

- Case Study : In a study involving tumor imaging, derivatives of this compound were encapsulated in silica nanoparticles to enhance drug delivery and imaging contrast. The modified compounds showed improved optoacoustic signals for in vivo imaging of pancreatic tumors .

-

Biological Activity :

- Mechanism of Action : The quaternary ammonium structure allows for interactions with biological targets, modulating various biochemical pathways. This property is crucial for developing therapeutic agents targeting specific cellular processes.

- Research Findings : Studies have demonstrated that this compound can influence cell signaling pathways by acting on membrane receptors, which could be beneficial in drug design.

-

Chemical Reactions :

- Oxidation and Reduction : The compound participates in various chemical transformations, including oxidation and reduction reactions, making it useful in synthetic organic chemistry.

- Substitution Reactions : Its ability to undergo nucleophilic substitution enhances its reactivity, allowing for the formation of complex organic molecules.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Fluorescent Probes | Tumor imaging with silica nanoparticles | Enhanced optoacoustic signals for real-time imaging |

| Biological Activity | Modulation of biochemical pathways | Influences cell signaling and receptor interactions |

| Chemical Reactions | Oxidation/reduction and substitution reactions | Versatile reactivity in synthetic organic chemistry |

Case Study 1: Tumor Imaging

In recent research, 1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide was incorporated into silica nanoparticles to improve the delivery of chemotherapeutic agents while minimizing off-target effects. The study highlighted that the encapsulation allowed for controlled release and enhanced imaging capabilities during optoacoustic assessments in vivo .

Case Study 2: Synthetic Chemistry

A study focused on the compound's role as a building block in synthesizing more complex indole derivatives. The findings indicated that its quaternary ammonium nature facilitated various nucleophilic substitutions leading to high yields of desired products under optimized conditions .

Mécanisme D'action

The mechanism of action of 1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide involves its interaction with molecular targets through its quaternary ammonium group. This interaction can lead to the modulation of various biochemical pathways, depending on the specific application. The compound’s ability to undergo nucleophilic substitution reactions also plays a role in its reactivity and functionality in different contexts .

Comparaison Avec Des Composés Similaires

1-Butyl-2,3,3-trimethyl-3H-indol-1-ium iodide can be compared with other similar compounds, such as:

1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium iodide: Similar structure but with an ethyl group instead of a butyl group. .

1-Methyl-2,3,3-trimethyl-3H-indol-1-ium iodide: Contains a methyl group instead of a butyl group, leading to variations in its chemical properties and uses

Uniqueness: The presence of the butyl group in this compound imparts unique chemical properties, such as increased hydrophobicity and altered reactivity, making it suitable for specific applications where other similar compounds may not be as effective .

Activité Biologique

1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in various fields, particularly in cellular imaging and therapeutics.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler indole derivatives. The general procedure includes the following steps:

- Preparation of Indole Derivatives : Starting with indole compounds, various alkylation reactions are performed to introduce the butyl group and trimethyl groups.

- Formation of the Indolium Ion : The reaction conditions are carefully controlled to ensure the formation of the indolium structure while maintaining high yields and purity.

- Iodide Salt Formation : The final step involves the addition of iodine to form the iodide salt of the compound.

The compound can be characterized by its melting point (116-119 °C) and yield (approximately 80%) .

Fluorescent Properties

One of the most notable features of this compound is its fluorescent properties. It acts as a fluorescent probe due to its ability to undergo intramolecular charge transfer (ICT), which is influenced by environmental changes such as pH or ion concentration. This property makes it suitable for applications in cellular imaging and sensing .

Interaction with Biological Molecules

Research indicates that this compound can interact with various biological targets:

- Cyanide Ion Detection : The compound has been shown to react with cyanide ions, leading to a measurable change in fluorescence intensity. This interaction is characterized by a 1:1 stoichiometry and has potential applications in detecting cyanide in biological systems .

- Antimicrobial Activity : Compounds with similar structures have been explored for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains .

Case Studies

Several studies have highlighted the biological applications of this compound:

- Cellular Imaging : In vitro studies demonstrated that cells treated with this compound showed enhanced fluorescence under specific excitation wavelengths, indicating its potential as a cellular imaging agent .

- Therapeutic Potential : The compound has been evaluated for its role as an inhibitor of protein arginine methyltransferase (PRMT). In biochemical assays, it showed significant inhibition activity with IC50 values that suggest effective modulation of PRMT activity .

Comparative Analysis

The following table summarizes key characteristics and comparisons between this compound and structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C15H22IN | Strong fluorescent properties; potential therapeutic uses |

| 2,3,3-trimethyl-1-octyl-3H-indol-1-ium iodide | C17H26IN | Enhanced fluorescence; used for ion sensing |

| 2-(2-(10-Hexylphenothiazin)-vinyl)-indolium iodide | Variable | Incorporates phenothiazine; improved photophysical properties |

Propriétés

IUPAC Name |

1-butyl-2,3,3-trimethylindol-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N.HI/c1-5-6-11-16-12(2)15(3,4)13-9-7-8-10-14(13)16;/h7-10H,5-6,11H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFPZGGBKVIINP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627181 | |

| Record name | 1-Butyl-2,3,3-trimethyl-3H-indol-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20205-30-5 | |

| Record name | 1-Butyl-2,3,3-trimethyl-3H-indol-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.